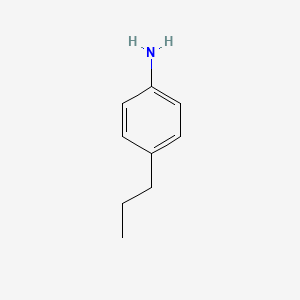

4-Propylaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 13208. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

4-propylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-2-3-8-4-6-9(10)7-5-8/h4-7H,2-3,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAPDPORYXWQVJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5048180 | |

| Record name | 4-Propylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2696-84-6 | |

| Record name | 4-Propylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2696-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Propylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002696846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Propylaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13208 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4-propyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Propylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-propylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.428 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PROPYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G7VT35H29 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Propylaniline (CAS: 2696-84-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-propylaniline, a versatile aromatic amine intermediate. The document details its core physical properties, provides a detailed experimental protocol for its synthesis, and outlines key analytical methodologies for its characterization.

Core Properties of this compound

This compound, also known as 4-n-propylaniline or p-propylaniline, is an organic compound with the chemical formula C₉H₁₃N.[1] Its CAS number is 2696-84-6.[1][2][3] This compound is a colorless to pale yellow or reddish-brown liquid at room temperature.[4] It serves as a crucial intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals, and also finds application as a corrosion inhibitor.[4]

Physical and Chemical Data Summary

The following table summarizes the key quantitative physical and chemical properties of this compound for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 2696-84-6 | [1][2][3] |

| Molecular Formula | C₉H₁₃N | [1][3] |

| Molecular Weight | 135.21 g/mol | [2][3] |

| Appearance | Clear yellow to reddish-brown liquid | [4] |

| Boiling Point | 224-226 °C (at 760 mmHg) | [5] |

| Melting Point | -23 °C | |

| Density | 0.919 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.543 | [5] |

| Flash Point | 103 °C (219 °F) | |

| Solubility | Soluble in organic solvents like ethanol and ether; insoluble in water. | [4] |

| pKa | 4.75 ± 0.10 (Predicted) | [4] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reduction of 1-nitro-4-propylbenzene. This transformation is a fundamental step in organic synthesis and can be achieved through various reduction methodologies, including catalytic hydrogenation and metal-acid reduction.[6]

Experimental Protocol: Reduction of 1-Nitro-4-propylbenzene

This protocol details a standard laboratory procedure for the synthesis of this compound.

Materials:

-

1-Nitro-4-propylbenzene

-

Tin (Sn) metal

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution

-

Diethyl ether or other suitable organic solvent

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place granulated tin metal.

-

Addition of Reactants: Add 1-nitro-4-propylbenzene to the flask. Slowly add concentrated hydrochloric acid to the mixture. The reaction is exothermic and may require cooling in an ice bath to control the temperature.

-

Reflux: After the initial reaction subsides, heat the mixture to reflux using a heating mantle. Continue refluxing with stirring until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by the slow addition of a concentrated sodium hydroxide solution until the solution is basic. This will precipitate tin salts.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent such as diethyl ether. Perform multiple extractions to ensure complete recovery of the product.

-

Drying and Evaporation: Combine the organic extracts and dry over an anhydrous drying agent like magnesium sulfate or sodium sulfate. Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

-

Purification: The crude product can be further purified by distillation under reduced pressure.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Concentrated acids and bases are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile compounds. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The ¹H NMR spectrum of this compound will show characteristic signals for the aromatic protons and the propyl group protons.[2][7]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H stretching of the primary amine and the C-H stretching of the aromatic ring and the alkyl chain.[2]

Visualizing the Synthesis

The following diagram illustrates the workflow for the synthesis of this compound from N-propylbenzene, a common industrial route.

Caption: Synthesis workflow of this compound.

References

4-propylaniline molecular formula and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and analysis of 4-propylaniline, an important intermediate in various industrial and pharmaceutical applications.

Core Molecular Data

This compound, also known as p-propylaniline or 4-propylbenzenamine, is an aromatic amine with the following key molecular identifiers and properties.

| Parameter | Value | Reference |

| Molecular Formula | C₉H₁₃N | [1] |

| Molecular Weight | 135.21 g/mol | [1] |

| CAS Number | 2696-84-6 | |

| Appearance | Clear yellow to reddish-brown liquid | |

| Boiling Point | 224-226 °C | |

| Density | 0.919 g/mL at 25 °C |

Synthesis of this compound

A common and effective method for the synthesis of this compound is a two-step process involving the Friedel-Crafts acylation of a protected aniline, followed by a reduction of the resulting ketone. Acetanilide is often used as the starting material to protect the amine group and prevent side reactions.

Experimental Protocols

Step 1: Friedel-Crafts Acylation of Acetanilide

This procedure describes the acylation of acetanilide with propanoyl chloride to form 4-acetamidopropiophenone.

-

Materials:

-

Acetanilide

-

Propanoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Ice

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser and an addition funnel, suspend anhydrous aluminum chloride in dichloromethane and cool the mixture in an ice bath.

-

Slowly add propanoyl chloride to the stirred suspension.

-

Dissolve acetanilide in dichloromethane and add this solution dropwise to the reaction mixture via the addition funnel.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

-

Carefully pour the reaction mixture into a beaker containing ice and concentrated HCl to quench the reaction.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude 4-acetamidopropiophenone.

-

Step 2: Clemmensen Reduction of 4-Acetamidopropiophenone

This procedure outlines the reduction of the ketone and deprotection of the amine to yield this compound.

-

Materials:

-

4-Acetamidopropiophenone (from Step 1)

-

Zinc amalgam (Zn(Hg))

-

Concentrated Hydrochloric Acid (HCl)

-

Toluene

-

Sodium hydroxide (NaOH) solution

-

Dichloromethane (CH₂Cl₂)

-

-

Procedure:

-

Prepare zinc amalgam by stirring zinc powder with a solution of mercuric chloride.

-

In a round-bottomed flask, combine the 4-acetamidopropiophenone, zinc amalgam, water, and toluene.

-

Add concentrated hydrochloric acid portion-wise while refluxing the mixture.

-

After the reaction is complete, cool the mixture and separate the organic layer.

-

Neutralize the aqueous layer with a sodium hydroxide solution and extract with dichloromethane.

-

Combine all organic layers, dry over a suitable drying agent, filter, and remove the solvent.

-

The crude this compound can be purified by vacuum distillation.

-

Analytical Characterization

The purity and identity of synthesized this compound can be confirmed using various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds.

-

Sample Preparation: Dissolve a small amount of the purified this compound in a suitable volatile solvent, such as dichloromethane or methanol.

-

GC Conditions (Typical):

-

Column: A non-polar or semi-polar capillary column (e.g., HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low to high m/z ratio (e.g., 40-400 amu).

-

Identification: The retention time and the mass spectrum of the analyte are compared with a reference standard or a spectral library (e.g., NIST).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

-

Sample Preparation: A thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr), or the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹).

-

Expected Absorptions:

-

N-H stretch: Two bands in the region of 3300-3500 cm⁻¹ (primary amine).

-

C-H stretch (aromatic): Bands above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Bands below 3000 cm⁻¹.

-

C=C stretch (aromatic): Bands in the region of 1600-1450 cm⁻¹.

-

N-H bend: A band around 1620 cm⁻¹.

-

C-N stretch: A band in the region of 1340-1250 cm⁻¹.

-

Visualized Workflows

The following diagrams illustrate the synthesis and analytical workflows for this compound.

References

An In-depth Technical Guide to 4-Propylaniline: Chemical Structure, Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-propylaniline, a versatile aromatic amine with significant applications in organic synthesis and the development of pharmaceuticals and other specialty chemicals. This document details its chemical structure, physicochemical properties, spectroscopic data, and established synthetic protocols. Furthermore, it explores the compound's role as a key building block in the synthesis of more complex molecules and its interactions with biological systems. All quantitative data is presented in clear, tabular format, and key processes are visualized using logical diagrams to facilitate understanding.

Chemical Structure and IUPAC Name

This compound is an organic compound featuring a propyl group attached to a benzene ring at the para-position relative to an amino group.[1] Its systematic International Union of Pure and Applied Chemistry (IUPAC) name is This compound .[1][2]

The structure consists of a central benzene ring, which imparts aromatic character and a degree of rigidity to the molecule. The amino (-NH₂) group is a primary amine, rendering the compound basic and nucleophilic. The n-propyl (-CH₂CH₂CH₃) group is a nonpolar alkyl substituent.

Chemical Structure of this compound:

References

An In-depth Technical Guide to 4-Propylaniline: Properties, Synthesis, Analysis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-propylaniline, an aromatic amine of significant interest in various scientific and industrial fields, including chemical synthesis, pharmaceuticals, and materials science. This document details its chemical identity, physical and chemical properties, and provides a plethora of synonyms and alternative names for thorough identification. Detailed experimental protocols for its synthesis, purification, and analysis using modern chromatographic and spectroscopic techniques are presented. Furthermore, this guide delves into the biological activities of this compound, with a particular focus on its metabolic activation by cytochrome P450 enzymes and the subsequent potential for genotoxicity. All quantitative data is summarized in structured tables, and key pathways and workflows are visualized using Graphviz diagrams to facilitate understanding and application by researchers, scientists, and professionals in drug development.

Chemical Identity and Synonyms

This compound is an organic compound with a propyl group substituted at the para-position of an aniline molecule.[1][2] Its unambiguous identification is crucial for research and regulatory purposes.

Table 1: Synonyms and Alternative Names for this compound [1][2][3][4]

| Identifier Type | Value |

| IUPAC Name | 4-Propylbenzenamine[1][2] |

| CAS Number | 2696-84-6[1][4][5] |

| Molecular Formula | C₉H₁₃N[1][4][5] |

| Common Synonyms | p-Propylaniline, p-n-Propylaniline, 4-n-Propylaniline, Benzenamine, 4-propyl-, 1-Amino-4-propylbenzene, p-Aminopropylbenzene, (4-Propylphenyl)amine |

| Systematic Names | 4-propyl-anilin, 4-propyl-benzenamin |

| Other Identifiers | NSC 13208, BRN 2205524, EINECS 220-271-0 |

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in various applications and analytical procedures. It is a colorless to pale yellow liquid under standard conditions and exhibits solubility in organic solvents.[2]

Table 2: Physicochemical Properties of this compound [1][6]

| Property | Value |

| Molecular Weight | 135.21 g/mol |

| Boiling Point | 224-226 °C (lit.) |

| Density | 0.919 g/mL at 25 °C (lit.) |

| Refractive Index (n20/D) | 1.543 (lit.) |

| Flash Point | 219 °F |

| pKa | 4.75±0.10 (Predicted) |

| Appearance | Light yellow to brown Liquid |

| Sensitivity | Light Sensitive |

Experimental Protocols

Synthesis of this compound

A common and established method for the synthesis of this compound involves the nitration of n-propylbenzene followed by the reduction of the resulting nitro compound.[2][7]

Protocol 1: Synthesis of this compound

Step 1: Nitration of n-Propylbenzene

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place n-propylbenzene.

-

Cool the flask in an ice-salt bath to maintain a temperature below 15 °C.

-

Slowly add a nitrating mixture of concentrated sulfuric acid (H₂SO₄) and concentrated nitric acid (HNO₃) dropwise from the dropping funnel while stirring vigorously.

-

After the addition is complete, continue stirring for an additional 2-3 hours, ensuring the temperature does not exceed 15 °C.

-

Pour the reaction mixture onto crushed ice and stir until the ice has melted.

-

Separate the organic layer containing 4-nitro-n-propylbenzene. Wash the organic layer with water, followed by a dilute sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain crude 4-nitro-n-propylbenzene.

Step 2: Reduction of 4-Nitro-n-propylbenzene

-

In a round-bottom flask, dissolve the crude 4-nitro-n-propylbenzene in ethanol.

-

Add a reducing agent, such as tin (Sn) metal and concentrated hydrochloric acid (HCl), or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

If using Sn/HCl, heat the mixture under reflux until the reaction is complete (monitor by TLC).

-

After completion, cool the reaction mixture and neutralize it with a strong base (e.g., NaOH) to precipitate tin salts.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude this compound by vacuum distillation to obtain the final product.

Caption: Synthesis workflow for this compound.

Analytical Methods

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[1]

Protocol 2: GC-MS Analysis of this compound

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent, is suitable.[8]

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Mode: Splitless injection of 1 µL of the sample solution (dissolved in a volatile organic solvent like dichloromethane or hexane).

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

-

Expected Results: The mass spectrum of this compound will show a molecular ion peak at m/z 135 and a base peak at m/z 106.[1]

HPLC is a versatile technique for the analysis of a wide range of compounds, including aromatic amines.

Protocol 3: HPLC Analysis of this compound

-

Instrumentation: An HPLC system with a UV detector.

-

Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.[9][10]

-

Mobile Phase: A gradient of acetonitrile and water (both may contain a small amount of an acid like formic acid or trifluoroacetic acid, e.g., 0.1%, to improve peak shape).

-

Gradient Program:

-

Start with 30% acetonitrile.

-

Linearly increase to 90% acetonitrile over 15 minutes.

-

Hold at 90% acetonitrile for 5 minutes.

-

Return to initial conditions and equilibrate for 5 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV detection at 254 nm.

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

Protocol 4: NMR Analysis of this compound

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR (in CDCl₃): [3]

-

δ ~7.0 ppm (d): 2H, aromatic protons ortho to the propyl group.

-

δ ~6.6 ppm (d): 2H, aromatic protons ortho to the amino group.

-

δ ~3.5 ppm (s, broad): 2H, -NH₂ protons.

-

δ ~2.5 ppm (t): 2H, benzylic -CH₂- protons of the propyl group.

-

δ ~1.6 ppm (sextet): 2H, middle -CH₂- protons of the propyl group.

-

δ ~0.9 ppm (t): 3H, terminal -CH₃ protons of the propyl group.

-

-

-

δ ~144 ppm: C-NH₂ aromatic carbon.

-

δ ~130 ppm: C-propyl aromatic carbon.

-

δ ~129 ppm: Aromatic CH carbons ortho to the propyl group.

-

δ ~115 ppm: Aromatic CH carbons ortho to the amino group.

-

δ ~38 ppm: Benzylic -CH₂- carbon.

-

δ ~25 ppm: Middle -CH₂- carbon.

-

δ ~14 ppm: Terminal -CH₃ carbon.

-

Biological Activity and Signaling Pathways

Metabolic Activation

Like many aromatic amines, this compound is known to undergo metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver.[2][13][14] The initial and critical step in its bioactivation is N-hydroxylation, a reaction catalyzed predominantly by CYP1A2.[15][16] This process converts the relatively inert amine into a reactive N-hydroxy metabolite.

This N-hydroxy-4-propylaniline can then undergo further enzymatic reactions, such as O-acetylation by N-acetyltransferases (NATs) or O-sulfonation by sulfotransferases (SULTs). These conjugation reactions can lead to the formation of highly reactive and unstable esters. These electrophilic intermediates can covalently bind to cellular macromolecules, including DNA, forming DNA adducts.[17] The formation of these adducts is a key initiating event in chemical carcinogenesis.

Caption: Metabolic activation pathway of this compound.

Genotoxicity Assessment (Ames Test)

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[18][19][20] Given that this compound can be metabolically activated to DNA-reactive species, the Ames test is a relevant in vitro assay to evaluate its genotoxicity.

Protocol 5: Ames Test for this compound

-

Strains: Use several strains of Salmonella typhimurium that are auxotrophic for histidine (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions).[19]

-

Metabolic Activation: The test should be conducted both in the presence and absence of a metabolic activation system (S9 fraction from rat liver homogenate) to determine if the mutagenicity is dependent on metabolism.[21]

-

Procedure: a. Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO). b. In a test tube, combine the Salmonella tester strain, the test chemical dilution (or control), and either the S9 mix or a buffer. c. Add top agar to the tube, mix, and pour the contents onto a minimal glucose agar plate. d. Incubate the plates at 37 °C for 48-72 hours.

-

Data Analysis: a. Count the number of revertant colonies on each plate. b. A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least twice the spontaneous reversion rate (negative control).

Caption: Experimental workflow for the Ames test.

Conclusion

This technical guide has provided a detailed and comprehensive resource on this compound for the scientific community. By consolidating information on its identity, properties, synthesis, and analytical methods, this document aims to facilitate further research and development. The elucidation of its metabolic activation pathway and the provision of a standard protocol for genotoxicity testing underscore the importance of understanding the biological implications of this compound, particularly in the context of drug development and chemical safety assessment. The structured presentation of data in tables and the visualization of complex processes through diagrams are intended to enhance the utility of this guide for its target audience.

References

- 1. This compound | C9H13N | CID 75908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (2696-84-6) for sale [vulcanchem.com]

- 3. This compound(2696-84-6) 1H NMR [m.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. scbt.com [scbt.com]

- 6. This compound | 2696-84-6 [chemicalbook.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. cipac.org [cipac.org]

- 10. agilent.com [agilent.com]

- 11. rsc.org [rsc.org]

- 12. spectrabase.com [spectrabase.com]

- 13. Mechanism of the N-hydroxylation of primary and secondary amines by cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Theoretical studies of the mechanism of N-hydroxylation of primary aromatic amines by cytochrome P450 1A2: radicaloid or anionic? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Reactome | N-hydroxylation of 4-aminobiphenyl [reactome.org]

- 16. researchgate.net [researchgate.net]

- 17. Genotoxic Effect of N-Hydroxy-4-Acetylaminobiphenyl on Human DNA: Implications in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Ames test - Wikipedia [en.wikipedia.org]

- 19. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 20. microbiologyinfo.com [microbiologyinfo.com]

- 21. Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of 4-Propylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 4-propylaniline, a key intermediate in various industrial and pharmaceutical applications. The document details its solubility, density, and boiling point, presenting quantitative data in structured tables and outlining the experimental methodologies for their determination.

Core Physicochemical Data

The fundamental physical constants of this compound are crucial for its handling, application in synthesis, and for the development of new chemical entities. The following tables summarize the key properties based on available literature.

Table 1: Density and Boiling Point of this compound

| Property | Value | Conditions |

| Density | 0.919 g/mL | at 25 °C[1][2][3][4] |

| Boiling Point | 224-226 °C | at 760 mmHg[1][2][3][4] |

Table 2: Solubility Profile of this compound

Quantitative solubility data for this compound in various solvents is not extensively available in the public domain. However, its general solubility characteristics have been described.[1][5]

| Solvent | Solubility |

| Water | Insoluble / Limited solubility[1][5] |

| Ethanol | Soluble[5] |

| Ether | Soluble[5] |

| Other Organic Solvents | Generally described as soluble[6] |

Experimental Protocols

The determination of the physicochemical properties of a compound like this compound follows established laboratory procedures. Below are detailed methodologies for key experiments.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for its determination on a small scale is the capillary method.

Materials:

-

Thiele tube or oil bath

-

Thermometer (calibrated)

-

Capillary tubes (sealed at one end)

-

Small test tube

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Sample of this compound

-

Mineral oil or silicone oil

Procedure:

-

A small amount of this compound is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The entire assembly is immersed in a Thiele tube or an oil bath filled with a high-boiling point liquid (e.g., mineral oil).

-

The apparatus is heated gently and uniformly.

-

As the temperature rises, air trapped in the capillary tube will slowly be expelled.

-

Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.

-

The heat source is then removed, and the bath is allowed to cool slowly.

-

The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density (Pycnometer Method)

The density of a liquid is its mass per unit volume. The pycnometer method is a precise technique for determining the density of liquids.

Materials:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermometer

-

Water bath

-

Sample of this compound

-

Distilled water (for calibration)

-

Acetone (for cleaning and drying)

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined (m_pyc).

-

The pycnometer is filled with distilled water and placed in a constant temperature water bath until it reaches thermal equilibrium (e.g., 25 °C).

-

The volume of the pycnometer is calibrated by determining the mass of the water-filled pycnometer (m_water+pyc). The mass of the water (m_water) is calculated, and the volume (V) is determined using the known density of water at that temperature.

-

The pycnometer is then emptied, thoroughly dried, and filled with this compound.

-

The filled pycnometer is brought to the same constant temperature in the water bath.

-

The mass of the this compound-filled pycnometer is determined (m_sample+pyc).

-

The mass of the this compound sample (m_sample) is calculated by subtracting the mass of the empty pycnometer.

-

The density of the this compound is calculated using the formula: Density = m_sample / V.

Determination of Solubility (Qualitative and Semi-Quantitative)

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. For a compound like this compound, its basic nature due to the amine group influences its solubility in acidic solutions.

Materials:

-

Test tubes and rack

-

Vortex mixer

-

Graduated pipettes

-

Analytical balance

-

A range of solvents (e.g., water, 5% HCl, 5% NaOH, ethanol, diethyl ether, acetone)

-

pH paper or pH meter

Procedure for Qualitative Assessment:

-

Approximately 0.1 g of this compound is added to 3 mL of the solvent in a test tube.

-

The mixture is agitated using a vortex mixer for a set period (e.g., 1-2 minutes).

-

A visual inspection is made to determine if the compound has dissolved completely. If a single clear phase is observed, the substance is considered soluble. If solid particles or a separate liquid phase remain, it is considered insoluble or partially soluble.

-

For aqueous solutions, the pH can be tested. As an aromatic amine, this compound is expected to be a weak base.[1]

Procedure for Semi-Quantitative Assessment (Shake-Flask Method):

-

An excess amount of this compound is added to a known volume of the solvent in a sealed flask.

-

The flask is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The mixture is then allowed to stand, and the undissolved solute is separated from the saturated solution by filtration or centrifugation.

-

A known volume of the saturated solution is taken, and the solvent is evaporated.

-

The mass of the remaining solute is determined, and the solubility is calculated (e.g., in g/100 mL).

Workflow and Logical Relationships

The determination of these core physicochemical properties follows a logical progression, often starting with basic identification and purification, followed by the measurement of its intrinsic properties.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the pKa and Basicity of 4-Propylaniline

This technical guide provides a comprehensive analysis of the acid dissociation constant (pKa) and basicity of this compound. It is designed for an audience with a strong background in chemistry, particularly in physical organic chemistry and analytical methods. This document delves into the theoretical underpinnings of this compound's basicity, presents relevant physicochemical data, and outlines detailed experimental protocols for pKa determination.

Introduction to this compound and its Physicochemical Properties

This compound, also known as p-propylaniline, is an aromatic amine with a propyl group at the para position of the benzene ring. This substitution pattern significantly influences the electronic properties of the amino group, thereby affecting its basicity and pKa value. Understanding these properties is crucial in various applications, including the synthesis of pharmaceuticals, dyes, and other specialty chemicals where the nucleophilicity of the amine is a critical factor.

The basicity of anilines is a delicate balance of inductive and resonance effects. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic π-system, which tends to decrease basicity compared to aliphatic amines.[1] However, substituents on the benzene ring can either enhance or diminish this effect.

The Basicity of this compound and the Influence of the Propyl Group

The propyl group is an alkyl group, which is known to be electron-donating through an inductive effect (+I).[2] This effect increases the electron density on the nitrogen atom of the amino group. Consequently, the lone pair of electrons on the nitrogen is more available for protonation, making this compound a stronger base than aniline itself.

The relationship between a base's strength and the pKa of its conjugate acid is inverse; a stronger base will have a higher pKa for its conjugate acid. Therefore, the pKa of the 4-propylanilinium ion is expected to be higher than that of the anilinium ion.

Quantitative Data on pKa Values

The following table summarizes the pKa values of the conjugate acids of this compound and related compounds for a comparative analysis. A higher pKa value indicates a stronger base.

| Compound | Substituent (para-position) | Effect of Substituent | pKa of Conjugate Acid |

| p-Nitroaniline | -NO₂ | Electron-withdrawing | ~1.0[3][4] |

| Aniline | -H | (Reference) | ~4.6[2][5] |

| This compound | -CH₂CH₂CH₃ | Electron-donating | ~4.75 (Predicted) [6][7] |

| p-Toluidine (p-Methylaniline) | -CH₃ | Electron-donating | ~5.1[8][9][10] |

Note: The pKa value for this compound is a predicted value based on computational models.

This data clearly illustrates the impact of the para-substituent on the basicity of the aniline molecule. The strongly electron-withdrawing nitro group in p-nitroaniline significantly reduces basicity, resulting in a very low pKa. Conversely, the electron-donating methyl and propyl groups increase basicity relative to aniline.

Experimental Determination of pKa

The pKa of a compound like this compound can be determined experimentally using several methods. The most common and accessible methods are potentiometric titration and UV-Vis spectrophotometry.

Detailed Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of weak bases. It involves the gradual addition of a strong acid to a solution of the base and monitoring the resulting pH change. The pKa is the pH at which the amine is half-protonated.

Materials and Reagents:

-

This compound

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Potassium Chloride (KCl) for maintaining ionic strength

-

Deionized water

-

Methanol or another suitable organic solvent if the compound has low water solubility

-

Calibrated pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Burette (50 mL)

-

Beaker (100 mL)

Procedure:

-

Preparation of the Analyte Solution: Accurately weigh a sample of this compound (e.g., to prepare a ~1 mM solution) and dissolve it in a known volume of deionized water.[11] If solubility is an issue, a co-solvent like methanol can be used, but the pKa value obtained will be for that specific solvent system.[12] Add KCl to maintain a constant ionic strength (e.g., 0.15 M).[11]

-

Initial pH Adjustment: The solution is made acidic by adding a known amount of 0.1 M HCl to ensure that the this compound is fully protonated to its anilinium ion form. The initial pH should be around 2.[11]

-

Titration: Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode in the solution. Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution from the burette.

-

Data Collection: After each addition of NaOH, allow the pH reading to stabilize before recording the pH and the volume of titrant added.[13] Continue the titration until the pH reaches a plateau in the basic region (e.g., pH 12).[11]

-

Data Analysis:

-

Plot the measured pH versus the volume of NaOH added to obtain a titration curve.

-

The equivalence point is the point of maximum slope on the curve, which can be determined from a first derivative plot (ΔpH/ΔV vs. V).

-

The pKa of the conjugate acid (the 4-propylanilinium ion) is equal to the pH at the half-equivalence point.

-

Overview of UV-Vis Spectrophotometric Method

This method is applicable if the protonated (anilinium ion) and non-protonated (aniline) forms of the molecule have distinct UV-Vis absorption spectra.[14]

Principle: The absorbance of a solution containing both the acidic and basic forms of the compound is measured at a series of different pH values. By applying the Henderson-Hasselbalch equation and Beer-Lambert Law, the pKa can be determined from the changes in absorbance as a function of pH.[15]

General Procedure:

-

Prepare a series of buffer solutions with known pH values.

-

Prepare solutions of this compound of the same concentration in each buffer.

-

Measure the UV-Vis spectrum of each solution to identify wavelengths where the absorbance of the protonated and non-protonated forms differs significantly.

-

Plot absorbance at a chosen wavelength versus pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.[14]

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows discussed in this guide.

Caption: Logical flow of the propyl group's effect on basicity.

Caption: Workflow for pKa determination by potentiometric titration.

Conclusion

The basicity of this compound is enhanced compared to aniline due to the electron-donating inductive effect of the para-propyl group. This is reflected in its predicted pKa value of approximately 4.75 for its conjugate acid, which is higher than that of aniline's conjugate acid. For drug development professionals and scientists, a precise, experimentally determined pKa value is often necessary. The detailed protocol for potentiometric titration provided in this guide offers a robust method for obtaining this critical physicochemical parameter, which is essential for predicting a molecule's behavior in physiological environments and for designing synthetic pathways.

References

- 1. mdpi.com [mdpi.com]

- 2. Aniline - Wikipedia [en.wikipedia.org]

- 3. fiveable.me [fiveable.me]

- 4. 4-Nitroaniline CAS#: 100-01-6 [m.chemicalbook.com]

- 5. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]

- 6. journaleras.com [journaleras.com]

- 7. homework.study.com [homework.study.com]

- 8. Page loading... [wap.guidechem.com]

- 9. p-Toluidine CAS#: 106-49-0 [m.chemicalbook.com]

- 10. pKa of p-Toluidine [vcalc.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. enamine.net [enamine.net]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Virtual Labs [mas-iiith.vlabs.ac.in]

An In-depth Technical Guide to the Nucleophilic Reactivity of the 4-Propylaniline Amino Group

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nucleophilic reactivity of the amino group in 4-propylaniline. The document details the electronic and steric factors influencing its reactivity, presents quantitative data, and offers detailed experimental protocols for key reactions. This guide is intended to be a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development.

Introduction to the Nucleophilicity of this compound

The amino group of this compound is a versatile nucleophile, readily participating in a variety of chemical transformations. Its reactivity is governed by the interplay of the electron-donating nature of the propyl group and the electronic properties of the aniline moiety. The lone pair of electrons on the nitrogen atom is available for donation to electrophiles, making it a key functional group for the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and dyes.

The propyl group at the para position exerts a positive inductive effect (+I) and a hyperconjugative effect, both of which increase the electron density on the aromatic ring and, consequently, on the amino group. This electron-donating character enhances the nucleophilicity of the amino group compared to unsubstituted aniline.

Quantitative Analysis of Nucleophilic Reactivity

The nucleophilic reactivity of this compound can be quantified through various parameters that describe its basicity and its performance in nucleophilic substitution reactions.

Physicochemical and Reactivity Data

The following table summarizes key quantitative data that characterizes the nucleophilic reactivity of this compound in comparison to aniline.

| Parameter | This compound | Aniline | Reference/Note |

| pKa of Conjugate Acid | 5.25 | 4.63 | A higher pKa indicates greater basicity, which often correlates with higher nucleophilicity. |

| Hammett Constant (σp) | -0.15 | 0.00 | The negative value for the n-propyl group indicates its electron-donating nature through induction and hyperconjugation. |

| Mayr Nucleophilicity Parameter (N) | ~13.5 (Estimated) | 12.99 (in water)[1] | A higher N value signifies greater nucleophilicity. The value for this compound is estimated based on the known electron-donating effect of the propyl group.[1] |

Factors Influencing Nucleophilicity

The nucleophilicity of the amino group in this compound is influenced by several factors:

-

Electronic Effects: The para-propyl group is an electron-donating group (EDG). Through a combination of inductive and hyperconjugative effects, it increases the electron density on the nitrogen atom of the amino group, making it a stronger nucleophile than aniline.

-

Steric Effects: The propyl group is relatively small and located at the para position, which is remote from the amino group. Therefore, it exerts minimal steric hindrance at the reaction center, allowing for facile approach of electrophiles.

-

Solvent Effects: The solvent can significantly impact nucleophilicity. In protic solvents, the amino group can be solvated through hydrogen bonding, which can decrease its nucleophilicity. In aprotic polar solvents, this effect is diminished.

Key Reactions Involving the Nucleophilic Amino Group

The nucleophilic amino group of this compound enables its participation in a variety of important chemical reactions. Detailed experimental protocols for three key transformations are provided below.

N-Alkylation

N-alkylation of this compound is a fundamental reaction for the synthesis of secondary and tertiary amines, which are important intermediates in drug discovery. A common and efficient method for N-alkylation is the "borrowing hydrogen" or "hydrogen autotransfer" mechanism, which utilizes alcohols as alkylating agents in the presence of a metal catalyst.

Materials:

-

This compound

-

Benzyl alcohol

-

[Ru(p-cymene)Cl₂]₂ (catalyst)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf) (ligand)

-

Potassium tert-butoxide (base)

-

Toluene (anhydrous)

-

Argon or Nitrogen (inert gas)

-

Standard glassware for organic synthesis

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere of argon or nitrogen, add [Ru(p-cymene)Cl₂]₂ (0.025 mmol, 1 mol%) and dppf (0.055 mmol, 2.2 mol%).

-

Add anhydrous toluene (5 mL) to the flask and stir the mixture for 10 minutes at room temperature to form the catalyst complex.

-

Add this compound (2.5 mmol, 1.0 equiv.), benzyl alcohol (3.0 mmol, 1.2 equiv.), and potassium tert-butoxide (0.5 mmol, 0.2 equiv.).

-

Heat the reaction mixture to 110 °C and stir for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of water (10 mL).

-

Extract the product with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield the N-benzylated this compound.

N-Acylation (Amide Synthesis)

N-acylation of this compound with acylating agents such as acid chlorides or anhydrides is a straightforward method to form amides. These amides are prevalent in many pharmaceutical compounds.

Materials:

-

This compound

-

Acetic anhydride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask, dissolve this compound (10 mmol, 1.0 equiv.) in anhydrous dichloromethane (30 mL) under a nitrogen atmosphere.

-

Add anhydrous pyridine (12 mmol, 1.2 equiv.) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride (11 mmol, 1.1 equiv.) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane (20 mL).

-

Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ solution (20 mL), and brine (20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure N-(4-propylphenyl)acetamide.

Sulfonamide Synthesis

The reaction of this compound with sulfonyl chlorides provides sulfonamides, a class of compounds with a broad spectrum of biological activities, including antibacterial and diuretic properties.

Materials:

-

This compound

-

Benzenesulfonyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask, dissolve this compound (5 mmol, 1.0 equiv.) in anhydrous dichloromethane (20 mL) under a nitrogen atmosphere.

-

Add anhydrous pyridine (6 mmol, 1.2 equiv.) and cool the mixture to 0 °C.

-

Add benzenesulfonyl chloride (5.5 mmol, 1.1 equiv.) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the mixture with dichloromethane (20 mL).

-

Wash the organic phase with 1 M HCl (2 x 15 mL), saturated aqueous NaHCO₃ solution (15 mL), and brine (15 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

-

Purify the crude product by recrystallization or column chromatography to yield N-(4-propylphenyl)benzenesulfonamide.

Reaction Mechanisms and Pathways

The understanding of reaction mechanisms is crucial for optimizing reaction conditions and predicting product outcomes. The following diagrams illustrate key mechanistic pathways for reactions involving the nucleophilic amino group of this compound.

References

4-propylaniline as a versatile building block in organic synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Propylaniline, an aromatic amine with a propyl group at the para position, is a highly versatile and valuable building block in the field of organic synthesis.[1] Its unique structural features, including a reactive amino group and a lipophilic propyl chain, make it an ideal starting material for the synthesis of a diverse array of molecules with significant applications in pharmaceuticals, agrochemicals, and materials science.[2][3] The nucleophilic nature of the amino group allows for a wide range of chemical transformations, including acylation, alkylation, and condensation reactions, enabling the construction of complex molecular architectures.[3] This technical guide provides a comprehensive overview of the properties of this compound, detailed experimental protocols for its utilization in key synthetic transformations, and an exploration of the biological activities of its derivatives, with a focus on their interactions with critical signaling pathways in drug development.

Physicochemical and Spectroscopic Properties of this compound

Understanding the physical and chemical characteristics of this compound is fundamental to its effective use in synthesis. A summary of its key properties is presented in the table below.

| Property | Value | Reference(s) |

| Chemical Identity | ||

| IUPAC Name | This compound | [4] |

| Synonyms | p-propylaniline, 4-n-propylaniline, 1-amino-4-propylbenzene | [4] |

| CAS Number | 2696-84-6 | [4] |

| Molecular Formula | C₉H₁₃N | [4] |

| Molecular Weight | 135.21 g/mol | [4] |

| Physical Properties | ||

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Boiling Point | 224-226 °C at 760 mmHg | [1] |

| Density | 0.919 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.543 | [1] |

| Spectroscopic Data | ||

| ¹H NMR (CDCl₃) | δ (ppm): 6.95-7.15 (m, 2H, Ar-H), 6.60-6.80 (m, 2H, Ar-H), 3.55 (s, 2H, NH₂), 2.45 (t, J=7.5 Hz, 2H, Ar-CH₂), 1.55-1.70 (m, 2H, CH₂), 0.95 (t, J=7.3 Hz, 3H, CH₃) | [Spectra available from various sources] |

| ¹³C NMR (CDCl₃) | δ (ppm): 144.1, 135.8, 129.0, 115.1, 37.6, 24.9, 13.8 | [Spectra available from various sources] |

| IR (neat) | ν (cm⁻¹): 3430, 3350 (N-H stretch), 3020 (aromatic C-H stretch), 2955, 2930, 2870 (aliphatic C-H stretch), 1620 (N-H bend), 1515 (aromatic C=C stretch) | [Spectra available from various sources] |

| Mass Spectrum (EI) | m/z (%): 135 (M⁺, 100), 106 ([M-C₂H₅]⁺, 85) | [Spectra available from various sources] |

Synthesis of this compound

A common and established method for the laboratory and industrial-scale synthesis of this compound involves a two-step process starting from propylbenzene.[1]

Nitration of Propylbenzene

The first step is the electrophilic nitration of propylbenzene to yield 4-nitropropylbenzene. The para-isomer is the major product due to the ortho,para-directing effect of the alkyl group.

Reduction of 4-Nitropropylbenzene

The subsequent step involves the reduction of the nitro group of 4-nitropropylbenzene to an amino group to afford this compound.[1] Common reducing agents for this transformation include metals in acidic media (e.g., Sn/HCl, Fe/HCl) or catalytic hydrogenation (e.g., H₂/Pd-C).

Experimental Protocols for Key Synthetic Transformations

The reactivity of the amino group in this compound allows for its participation in a variety of important synthetic reactions. Detailed protocols for several key transformations are provided below.

Synthesis of N-(4-propylphenyl)acetamide (Acylation)

Acylation of this compound with acetic anhydride provides the corresponding acetamide. This reaction is often performed to protect the amino group or to introduce an amide functionality, which is prevalent in many biologically active molecules.

Experimental Protocol:

-

In a 100 mL round-bottom flask, dissolve this compound (5.0 g, 37.0 mmol) in 30 mL of dichloromethane.

-

To the stirred solution, add triethylamine (5.6 mL, 40.7 mmol) followed by the dropwise addition of acetic anhydride (3.8 mL, 40.7 mmol) at 0 °C (ice bath).

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate = 3:1).

-

Upon completion, wash the reaction mixture with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from ethanol/water to afford N-(4-propylphenyl)acetamide as a white solid.

| Reactant/Product | Molecular Weight ( g/mol ) | Amount/Volume | Moles (mmol) | Yield (%) | Melting Point (°C) |

| This compound | 135.21 | 5.0 g | 37.0 | - | - |

| Acetic Anhydride | 102.09 | 3.8 mL | 40.7 | - | - |

| N-(4-propylphenyl)acetamide | 177.24 | - | - | ~90-95 | 93-95 |

Synthesis of a Schiff Base: (E)-N-benzylidene-4-propylaniline

Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or ketone. They are important intermediates in organic synthesis and many exhibit interesting biological activities.

Experimental Protocol:

-

To a solution of this compound (4.0 g, 29.6 mmol) in 50 mL of ethanol in a 100 mL round-bottom flask, add benzaldehyde (3.1 g, 29.6 mmol).

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 3 hours.

-

Monitor the reaction by TLC (Eluent: Hexane/Ethyl Acetate = 9:1).

-

After completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol.

-

Recrystallize the crude product from ethanol to yield (E)-N-benzylidene-4-propylaniline as a crystalline solid.

| Reactant/Product | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Yield (%) | Melting Point (°C) |

| This compound | 135.21 | 4.0 g | 29.6 | - | - |

| Benzaldehyde | 106.12 | 3.1 g | 29.6 | - | - |

| (E)-N-benzylidene-4-propylaniline | 223.31 | - | - | ~85-90 | 33-35 |

Synthesis of an Azo Dye: 1-((4-propylphenyl)diazenyl)naphthalen-2-ol

Azo dyes are a large class of colored organic compounds characterized by the presence of a nitrogen-nitrogen double bond (-N=N-). They are synthesized via a diazotization-coupling reaction.

Experimental Protocol:

Step 1: Diazotization of this compound

-

In a 100 mL beaker, dissolve this compound (3.0 g, 22.2 mmol) in a mixture of concentrated HCl (6 mL) and water (10 mL).

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.6 g, 23.2 mmol in 5 mL of water) dropwise, keeping the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 15 minutes at 0-5 °C.

Step 2: Coupling with β-Naphthol

-

In a separate 250 mL beaker, dissolve β-naphthol (3.2 g, 22.2 mmol) in 40 mL of 10% NaOH solution and cool to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the β-naphthol solution with vigorous stirring, maintaining the temperature below 5 °C.

-

A colored precipitate will form immediately. Stir the mixture for 30 minutes in the ice bath.

-

Filter the crude azo dye using vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Recrystallize the product from ethanol to obtain pure 1-((4-propylphenyl)diazenyl)naphthalen-2-ol.

| Reactant/Product | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Yield (%) | Melting Point (°C) |

| This compound | 135.21 | 3.0 g | 22.2 | - | - |

| Sodium Nitrite | 69.00 | 1.6 g | 23.2 | - | - |

| β-Naphthol | 144.17 | 3.2 g | 22.2 | - | - |

| 1-((4-propylphenyl)diazenyl)naphthalen-2-ol | 288.36 | - | - | ~80-85 | 135-137 |

This compound Derivatives in Drug Development: Targeting Key Signaling Pathways

Derivatives of this compound have shown significant promise in medicinal chemistry, particularly in the development of anticancer agents. Two notable examples are prolinamide and quinoline derivatives, which have been found to interact with critical signaling pathways involved in cancer progression.

Prolinamide Derivatives Targeting the c-MYC G-Quadruplex

The c-MYC oncogene is a key regulator of cell proliferation and is overexpressed in many human cancers. Its promoter region contains a guanine-rich sequence that can fold into a G-quadruplex (G4) DNA structure, which acts as a transcriptional repressor. Small molecules that can bind to and stabilize this G4 structure can downregulate c-MYC expression, leading to an anti-proliferative effect. N-aryl-L-prolinamide derivatives, which can be synthesized from this compound, have been identified as potential c-MYC G-quadruplex stabilizers.

Quinoline Derivatives as Inhibitors of the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cell growth, survival, and differentiation. Constitutive activation of the STAT3 signaling pathway is a hallmark of many cancers and is associated with tumor progression and metastasis. Therefore, inhibitors of the STAT3 pathway are attractive targets for cancer therapy. Quinoline-4-carboxylic acids, which can be synthesized using this compound as a starting material in reactions like the Doebner-von Miller synthesis, have been shown to inhibit STAT3 signaling.

Conclusion

This compound is a readily accessible and highly versatile chemical intermediate with broad applicability in organic synthesis. Its unique combination of a reactive amino group and a non-polar propyl substituent allows for the construction of a wide range of functional molecules. The detailed experimental protocols provided in this guide for acylation, Schiff base formation, and azo dye synthesis demonstrate the practical utility of this compound as a starting material. Furthermore, the exploration of its derivatives as potential anticancer agents targeting key signaling pathways like c-MYC and STAT3 highlights the significant role of this building block in modern drug discovery and development. The continued investigation of this compound and its derivatives is expected to lead to the discovery of new molecules with valuable applications across various scientific disciplines.

References

Conformational Analysis and Stereochemistry of 4-Propylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the conformational landscape and stereochemical properties of 4-propylaniline. As a key structural motif in various pharmacologically active compounds and functional materials, a thorough understanding of its three-dimensional structure and dynamic behavior is paramount for rational drug design and materials science. This document summarizes key quantitative data, details relevant experimental and computational methodologies, and presents visual workflows to facilitate a comprehensive understanding of the conformational preferences of this compound.

Introduction

This compound is an aromatic amine characterized by a propyl group substituted at the para position of the aniline ring. The molecule is achiral and possesses no defined stereocenters.[1][2][3] The primary determinant of its three-dimensional structure arises from the rotational isomerism of the n-propyl group relative to the phenyl ring. This rotation gives rise to distinct conformational isomers, principally the anti and gauche conformers, which exhibit different energies and spatial arrangements. The interplay between these conformers influences the molecule's overall shape, polarity, and potential for intermolecular interactions, which are critical factors in its biological activity and material properties.

Conformational Isomers of this compound

The conformational flexibility of this compound is dominated by rotation around the C1-Cα and Cα-Cβ bonds of the propyl side chain. Theoretical and experimental studies on analogous n-alkylbenzenes have established the presence of distinct low-energy conformations.[1] For this compound, two primary conformers are of interest:

-

Anti (or trans) Conformer: In this arrangement, the plane of the C-C-C bonds of the propyl group is oriented in an extended, zig-zag fashion.

-

Gauche Conformer: This conformer arises from a rotation of approximately 60° around the Cα-Cβ bond from the anti position, leading to a more compact structure.

The relative stability of these conformers is governed by a delicate balance of steric and electronic effects.

Quantitative Conformational Data

While specific experimental values for the dihedral angles and rotational energy barriers of isolated this compound are not extensively reported in the literature, data from computational studies and analogous molecules provide valuable insights. The following table summarizes expected and analogous quantitative data for the conformational analysis.

| Parameter | Anti Conformer | Gauche Conformer | Source/Analogy |

| Dihedral Angle (Car-C1-Cα-Cβ) | ~180° | ~60° | n-Propylbenzene[1] |

| Relative Energy | More Stable | Less Stable | n-Propylbenzene[1] |

| Rotational Barrier (Anti to Gauche) | Expected to be low (few kcal/mol) | - | Ethylbenzene[4] |

Note: The data presented are based on computational models and studies of analogous compounds and should be considered estimates for this compound.

Experimental and Computational Methodologies

The conformational analysis of flexible molecules like this compound relies on a combination of experimental spectroscopic techniques and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the solution-state conformation of molecules.

Experimental Protocol: 1H and 13C NMR of this compound [5]

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).

-

Instrumentation: Utilize a 300-600 MHz NMR spectrometer.

-

1H NMR Parameters:

-

Pulse Sequence: Standard single pulse.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-5 s.

-

-

13C NMR Parameters:

-

Pulse Sequence: Proton-decoupled.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2-5 s.

-

-

Data Analysis: Chemical shifts and coupling constants are analyzed to infer conformational preferences.

Key Spectroscopic Data:

| Nucleus | Chemical Shift (ppm) in CDCl3 | Assignment |

| 1H | 6.94 | Aromatic (ortho to NH2) |

| 6.56 | Aromatic (meta to NH2) | |

| 3.41 | -NH2 | |

| 2.45 | -CH2- (benzylic) | |

| 1.56 | -CH2- | |

| 0.90 | -CH3 | |

| Source: ChemicalBook[6] |

Advanced NMR Techniques:

-

Nuclear Overhauser Effect (NOE) Spectroscopy: Provides through-space correlations between protons, which can be used to determine inter-proton distances and differentiate between conformers. For flexible molecules, exchange-transferred NOESY can be particularly informative.[2][7]

-

Variable Temperature (VT) NMR: By analyzing changes in the NMR spectrum as a function of temperature, it is possible to determine the thermodynamic parameters (ΔG‡, ΔH‡, ΔS‡) for conformational exchange processes, such as the rotational barrier between the anti and gauche conformers.[8][9][10]

Vibrational Spectroscopy (FTIR)

Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule, which are sensitive to its conformation.

Experimental Protocol: FTIR of this compound

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr plates.

-

Instrumentation: Utilize a standard FTIR spectrometer.

-

Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm-1) with a resolution of 4 cm-1.

-

Data Analysis: The frequencies and intensities of the vibrational bands, particularly those associated with the propyl group and the C-N bond, are compared with theoretical calculations for different conformers.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is primarily used for the separation and identification of volatile compounds and can be employed to analyze the purity of this compound and to separate it from its isomers.

Experimental Protocol: GC-MS of Aromatic Amines [11][12]

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane). Derivatization with an agent like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) can improve chromatographic resolution and sensitivity.

-

Instrumentation: A GC system coupled to a mass spectrometer.

-

GC Conditions:

-

Column: A non-polar or medium-polarity column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: A temperature gradient, for example, starting at 70 °C and ramping to 300 °C.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

-

Data Analysis: Compounds are identified by their retention times and mass fragmentation patterns.

Computational Chemistry

Density Functional Theory (DFT) is a powerful computational method for investigating the conformational landscape of molecules.

Computational Protocol: DFT Analysis of this compound

-

Software: Utilize quantum chemistry software packages such as Gaussian, ORCA, or Spartan.

-

Methodology:

-

Functional: B3LYP is a commonly used hybrid functional.

-

Basis Set: A Pople-style basis set such as 6-31G(d,p) or a more extensive one like 6-311++G(d,p) is suitable for geometry optimizations and frequency calculations.

-

-

Procedure:

-

Conformational Search: Perform a systematic or stochastic search of the conformational space by rotating the dihedral angles of the propyl group.

-

Geometry Optimization: Optimize the geometry of each identified conformer to find the local energy minima.

-

Frequency Calculation: Perform a vibrational frequency calculation for each optimized structure to confirm it is a true minimum (no imaginary frequencies) and to obtain theoretical vibrational spectra.

-

Potential Energy Surface Scan: To determine the rotational energy barriers, perform a relaxed scan of the potential energy surface by systematically varying the key dihedral angles.

-

Visualization of Workflows

Experimental Workflow for Conformational Analysis

Computational Workflow for Conformational Analysis

Conclusion

The conformational analysis of this compound reveals a dynamic molecule existing predominantly in anti and gauche conformations. A synergistic approach combining experimental techniques, particularly advanced NMR methods, with high-level computational modeling is essential for a detailed understanding of its stereochemistry. The methodologies and data presented in this guide provide a framework for researchers and professionals to investigate the structure-activity and structure-property relationships of this compound and its derivatives in the context of drug development and materials science. Further experimental work, especially using variable temperature NMR and X-ray crystallography, would be invaluable in refining the quantitative understanding of its conformational landscape.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. purdue.edu [purdue.edu]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]